molecular formula C25H29BrN4O3 B304879 N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Katalognummer B304879
Molekulargewicht: 513.4 g/mol
InChI-Schlüssel: CGWUBXZDPGBHCV-MUFRIFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. In

Wirkmechanismus

The mechanism of action of N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and the death of bacterial and fungal cells.
Biochemical and Physiological Effects:
N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of certain enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. Additionally, its herbicidal properties make it a potential candidate for the development of new herbicides. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further evaluated.

Zukünftige Richtungen

There are several future directions for the research on N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine. One direction is to further evaluate its potential as a new drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore its potential as a new herbicide. Additionally, further research is needed to evaluate its toxicity and potential side effects.

Synthesemethoden

The synthesis of N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves the reaction of 3-bromo-4-(2-(4-cyclohexylphenoxy)ethoxy)-5-ethoxybenzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable base. The resulting product is a yellow solid with a melting point of 206-210°C.

Wissenschaftliche Forschungsanwendungen

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has potential applications in the field of medicine. It has been found to exhibit anti-cancer properties, as it inhibits the proliferation of cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In the field of agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.

Eigenschaften

Produktname

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Molekularformel

C25H29BrN4O3

Molekulargewicht

513.4 g/mol

IUPAC-Name

(E)-1-[3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C25H29BrN4O3/c1-2-31-24-15-19(16-29-30-17-27-28-18-30)14-23(26)25(24)33-13-12-32-22-10-8-21(9-11-22)20-6-4-3-5-7-20/h8-11,14-18,20H,2-7,12-13H2,1H3/b29-16+

InChI-Schlüssel

CGWUBXZDPGBHCV-MUFRIFMGSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.